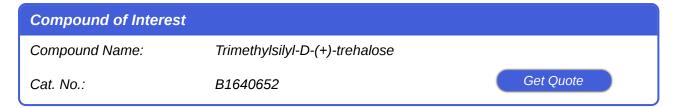


# An In-depth Technical Guide to the Chemical Properties of Trimethylsilyl-D-(+)-trehalose

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **Trimethylsilyl-D-(+)-trehalose**. This derivative of D-(+)-trehalose, a naturally occurring disaccharide, is of significant interest to researchers in carbohydrate chemistry, drug development, and analytical sciences due to its modified physicochemical properties which lend it to a variety of laboratory applications.

## **Core Chemical Properties**

The introduction of trimethylsilyl (TMS) groups to the D-(+)-trehalose molecule significantly alters its properties, most notably increasing its hydrophobicity and volatility. This makes TMS-derivatives of trehalose particularly suitable for analytical techniques such as gas chromatography-mass spectrometry (GC-MS). The degree of silylation can be controlled to yield a range of derivatives, with the fully substituted octakis(trimethylsilyl)-D-(+)-trehalose being a common and well-characterized form.

## **Physicochemical Data**

Quantitative data for various trimethylsilyl derivatives of D-(+)-trehalose are summarized below. It is important to note that properties such as melting point and solubility can vary depending on the specific isomeric form and the degree of silylation.



Property	Octakis(trimethylsil yl)-D-(+)-trehalose	Partially Silylated Derivatives (e.g., Hexakis-, Heptakis-)	D-(+)-Trehalose (for comparison)
Molecular Formula	C36H86O11Si8[1][2][3] [4]	Varies	C12H22O11[5][6]
Molecular Weight	919.75 g/mol [2][7]	Varies	342.30 g/mol [6]
Melting Point	Data not readily available in cited literature	Data not readily available in cited literature	203 °C (anhydrous)[5] [6], 97 °C (dihydrate) [5]
Solubility	Soluble in many organic solvents	Generally soluble in organic solvents	68.9 g/100 g in water at 20 °C; slightly soluble in ethanol; insoluble in diethyl ether and benzene[5]
Appearance	Data not readily available in cited literature	Data not readily available in cited literature	White crystalline powder[6]

## Stability and Reactivity

The trimethylsilyl ether linkages are susceptible to hydrolysis, reverting to the parent trehalose and silanols. This reaction is catalyzed by both acid and base. The stability of these derivatives is therefore dependent on the absence of moisture and protic solvents. This controlled lability is often exploited in synthetic chemistry, where TMS groups are used as protecting groups for hydroxyl functionalities. The bulky TMS groups also provide steric hindrance, which can influence the reactivity of the remaining free hydroxyl groups in partially silylated derivatives.

## Synthesis of Trimethylsilyl-D-(+)-trehalose Derivatives



The synthesis of trimethylsilyl derivatives of trehalose involves the reaction of the hydroxyl groups of trehalose with a silylating agent. The degree of silylation can be controlled by the choice of reagents, reaction conditions, and stoichiometry.

## Experimental Protocol: Per-O-trimethylsilylation of D-(+)-Trehalose

This protocol describes a general method for the exhaustive silylation of D-(+)-trehalose to yield octakis(trimethylsilyl)-D-(+)-trehalose, a procedure commonly used for preparing samples for GC-MS analysis.

#### Materials:

- D-(+)-Trehalose
- · Anhydrous pyridine
- Hexamethyldisilazane (HMDS)
- Trimethylchlorosilane (TMCS)
- Dry nitrogen or argon gas
- Reaction vial with a screw cap and septum
- Heating block or oil bath
- Rotary evaporator
- High-vacuum pump

#### Procedure:

- Drying of Trehalose: Thoroughly dry the D-(+)-trehalose sample under high vacuum over a
  desiccant (e.g., P<sub>2</sub>O<sub>5</sub>) for several hours to remove any residual water.
- Reaction Setup: In a clean, dry reaction vial under an inert atmosphere (dry nitrogen or argon), dissolve the dried D-(+)-trehalose in anhydrous pyridine.



- Addition of Silylating Agents: To the solution, add an excess of hexamethyldisilazane (HMDS) followed by a catalytic amount of trimethylchlorosilane (TMCS). A common reagent mixture is pyridine:HMDS:TMCS in a 10:2:1 v/v ratio.
- Reaction: Tightly seal the vial and heat the reaction mixture at 60-80 °C for 1-2 hours, or until the reaction is complete (can be monitored by TLC or GC-MS).
- Work-up: Cool the reaction mixture to room temperature. The pyridine and excess silylating reagents can be removed under a stream of dry nitrogen or by evaporation under reduced pressure using a rotary evaporator.
- Purification: The resulting residue, octakis(trimethylsilyl)-D-(+)-trehalose, can be used directly for GC-MS analysis or further purified by chromatography on silica gel if required for other applications.

## Experimental Workflow: Synthesis of Per-O-silylated Trehalose



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Caption: Workflow for the synthesis of octakis(trimethylsilyl)-D-(+)-trehalose.

## **Regioselective Silylation**

The synthesis of partially silylated trehalose derivatives, such as hexakis- and heptakis-O-(trimethylsilyl)trehalose, requires more controlled reaction conditions. These compounds are valuable as intermediates in the synthesis of more complex trehalose analogues.[9] Achieving regioselectivity often involves the use of sterically hindered silylating agents, specific catalysts, or enzymatic approaches. For instance, TMSOTf-catalyzed silylation with HMDS has been shown to be an efficient method that can be integrated with subsequent one-pot reactions.[10]

## **Analytical Characterization**



The analysis of **trimethylsilyl-D-(+)-trehalose** derivatives is crucial for confirming their structure and purity. The primary techniques employed are gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

Due to their increased volatility compared to the parent sugar, TMS-derivatized trehaloses are well-suited for GC-MS analysis.

#### Typical GC-MS Parameters:

- Column: A nonpolar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used.
- Carrier Gas: Helium is typically used as the carrier gas.
- Injection: Split or splitless injection can be used depending on the sample concentration.
- Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C).
- Mass Spectrometer: Electron ionization (EI) at 70 eV is the standard ionization method.

Mass Spectral Fragmentation: A key diagnostic feature in the mass spectrum of trimethylsilylated trehalose is the presence of a prominent fragment ion at a mass-to-charge ratio (m/z) of 361. This ion corresponds to a trimethylsilylated pyranose ring fragment and is characteristic of silylated disaccharides. Other significant fragments can also be observed, providing further structural information.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for the structural elucidation of **trimethylsilyl-D-(+)-trehalose** derivatives. The chemical shifts of the protons and carbons are influenced by the presence of the TMS groups.

#### **Expected Spectral Features:**



- ¹H NMR: A strong singlet peak around 0 ppm is characteristic of the protons of the trimethylsilyl groups. The signals for the sugar ring protons will appear in the region of approximately 3-5 ppm.
- 13C NMR: The carbons of the trimethylsilyl groups will give a signal near 0 ppm. The signals for the sugar ring carbons will be observed in the range of approximately 60-100 ppm.

Detailed and assigned NMR data for specific trimethylsilyl trehalose derivatives are not widely available in the public domain and would typically be determined on a case-by-case basis for synthesized compounds. For comparison, the NMR data for unmodified D-(+)-trehalose is well-documented.[6][11][12]

## **Role in Research and Development**

**Trimethylsilyl-D-(+)-trehalose** and its derivatives are primarily utilized as synthetic intermediates and analytical reagents.

## **Synthetic Intermediates**

Partially silylated trehalose derivatives, such as hexakis- and heptakis-O-(trimethylsilyl)trehalose, serve as crucial building blocks in the synthesis of complex trehalose analogues.[9] The remaining free hydroxyl groups can be selectively functionalized to introduce other chemical moieties, leading to the development of novel compounds with potential applications in drug discovery and materials science.[13][14]

## **Analytical Reagents**

The per-O-trimethylsilylation of trehalose is a standard procedure in metabolomics and carbohydrate analysis. This derivatization increases the volatility and thermal stability of the sugar, enabling its separation and quantification by GC-MS. This is particularly useful for analyzing trehalose content in biological samples.

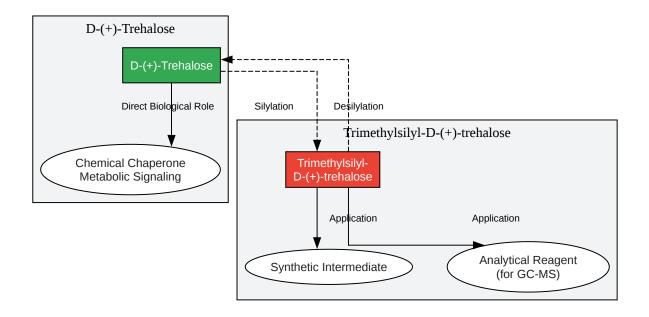
## Signaling Pathways and Biological Activity

It is important to distinguish the biological roles of D-(+)-trehalose from its trimethylsilyl derivatives. D-(+)-trehalose itself is a known chemical chaperone, protecting proteins and cellular structures from stress. It is also involved in various metabolic and signaling pathways in a wide range of organisms. However, there is no evidence to suggest that **Trimethylsilyl-D-(+)-**



**trehalose** has a direct role in cellular signaling. Its utility in biological research is primarily as a tool for the chemical synthesis of biologically active trehalose analogues or for the analytical detection of trehalose.

The following diagram illustrates the relationship between D-(+)-trehalose, its silylated derivatives, and their respective roles.



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Caption: Relationship between D-(+)-trehalose and its silylated derivatives.

In summary, **Trimethylsilyl-D-(+)-trehalose** and its various silylated forms are versatile chemical tools. Their enhanced solubility in organic solvents and volatility make them indispensable for the synthesis of complex trehalose analogues and for precise analytical measurements. While they do not possess the direct biological activities of their parent molecule, their role as enabling chemical entities is of significant value to the scientific community.



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#### References

- 1. CAS#:42390-78-3 | 2,3,4,6,2',3',4',6'-octa-O-trimethylsilyl-α,α-D-trehalose | Chemsrc [chemsrc.com]
- 2. D-(+)-Trehalose, octakis(trimethylsilyl) ether [webbook.nist.gov]
- 3. Trehalose, TMS [webbook.nist.gov]
- 4. α,α-trehalose, TMS [webbook.nist.gov]
- 5. Trehalose Wikipedia [en.wikipedia.org]
- 6. Trehalose | C12H22O11 | CID 7427 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemeo.com [chemeo.com]
- 8. Trehalose dihydrate GMP Excipient- NF BP EP BP JP ChP [pfanstiehl.com]
- 9. An improved synthesis of trehalose 6-mono- and 6,6'-di-corynomycolates and related esters PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bmse000125 D-Trehalose at BMRB [bmrb.io]
- 12. Trehalose(99-20-7) 1H NMR spectrum [chemicalbook.com]
- 13. Tailoring Trehalose for Biomedical and Biotechnological Applications PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Application of Trehalose Materials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
  of Trimethylsilyl-D-(+)-trehalose]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1640652#trimethylsilyl-d-trehalose-chemicalproperties]

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